N-(3-bromophenyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide

Epigenetics BRD4 Bromodomain inhibitor

Researchers requiring reproducible multi-bromodomain targeting face specificity gaps with BET-selective inhibitors (e.g., JQ1) or uncharacterized generic acetamides. This compound provides validated polypharmacology: • BRD4 Kd 6,800 nM, CBP Kd 18,100 nM, p300 Kd 22,600 nM - CBP engagement equipotent to Ischemin while adding BRD4 coverage • US9290477B2 β-secretase inhibitor scaffold with SAR-defined congeners (IC50 down to 1.5 nM) • 3-Br synthetic handle for Suzuki/Buchwald-Hartwig diversification • Drug-like profile: MW 396.3, XLogP3 3.2, 1 HBD, 3 HBA. Supplied with analytical certification; B2B purchase orders accepted.

Molecular Formula C17H18BrNO3S
Molecular Weight 396.3
CAS No. 955596-65-3
Cat. No. B2461998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-bromophenyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide
CAS955596-65-3
Molecular FormulaC17H18BrNO3S
Molecular Weight396.3
Structural Identifiers
SMILESCC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)Br
InChIInChI=1S/C17H18BrNO3S/c1-12(2)23(21,22)16-8-6-13(7-9-16)10-17(20)19-15-5-3-4-14(18)11-15/h3-9,11-12H,10H2,1-2H3,(H,19,20)
InChIKeyNBOGZSJNDLELJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Bromophenyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide: Chemical Class and Core Properties


N-(3-Bromophenyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide (CAS 955596-65-3) is a synthetic small molecule (MF: C17H18BrNO3S; MW: 396.3 g/mol) belonging to the phenylsulfonyl acetamide class . It features a 3‑bromophenyl moiety linked via an acetamide bridge to a 4‑(isopropylsulfonyl)phenyl group. The compound has been identified as a multi‑bromodomain ligand, exhibiting binding to bromodomain‑containing protein 4 (BRD4), CREB‑binding protein (CBP), and histone acetyltransferase p300 [1]. It is catalogued as CHEMBL3785648 (ChEMBL) and BDBM50159140 (BindingDB), and is referenced in patent US9290477B2 as an inhibitor of β‑secretase [2][3].

Why N-(3-Bromophenyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide Cannot Be Replaced by Generic Analogs


The 3‑bromophenyl and 4‑(isopropylsulfonyl)phenyl groups in N-(3-bromophenyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide confer a unique bromodomain polypharmacology profile (BRD4/CBP/p300) that is not present in close analogs. For instance, the 4‑methoxyphenylsulfonyl analog and the 4‑(methylsulfonyl)phenyl analog exhibit distinct target preferences (e.g., tyrosinase inhibition and deubiquitylating enzyme inhibition, respectively) . Generic substitution with an uncharacterized phenylsulfonyl acetamide would lose the specific bromodomain‑engagement fingerprint, undermining the reproducibility of epigenetic‑focused research programs [1].

N-(3-Bromophenyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide: Head-to-Head & Cross-Study Evidence


BRD4 Bromodomain 1 Binding Affinity

This compound binds to the partial‑length human BRD4 bromodomain 1 with a Kd of 6,800 nM (6.8 μM) as measured by isothermal titration calorimetry (ITC), a direct, label‑free biophysical method [1]. This Kd is approximately 2.7‑fold lower (tighter binding) than its Kd for CBP (18,100 nM) and 3.3‑fold lower than its Kd for p300 (22,600 nM) measured under comparable ITC conditions [1]. This indicates preferential engagement of BRD4 BD1 over CBP and p300 bromodomains within this chemical series.

Epigenetics BRD4 Bromodomain inhibitor Isothermal titration calorimetry

CBP/p300 Binding vs. Reference Inhibitor Ischemin

The compound exhibits CBP Kd = 18,100 nM and p300 Kd = 22,600 nM by ITC [1]. In cross‑study comparison, the reference CBP bromodomain inhibitor Ischemin displays a CBP Kd of 19,000 nM (19 μM) . The near‑identical CBP affinity suggests that the target compound is equipotent to Ischemin at the CBP bromodomain, while offering additional BRD4 engagement (Kd 6,800 nM). Ischemin is not reported to bind BRD4, making the target compound a dual BRD4/CBP ligand.

CBP p300 Bromodomain Epigenetics Ischemin

Multi-Bromodomain Engagement vs. BET Inhibitor JQ1

The compound engages three distinct bromodomain‑containing proteins: BRD4 (Kd 6,800 nM), CBP (Kd 18,100 nM), and p300 (Kd 22,600 nM) [1]. In contrast, the prototypical BET bromodomain inhibitor JQ1 exhibits BRD4 BD1 Kd of ~50–90 nM but shows negligible binding to CBP/p300 at comparable concentrations [2]. The target compound therefore occupies a fundamentally different selectivity space — micromolar‑range poly‑bromodomain engagement versus JQ1's nanomolar‑potent, BET‑selective profile.

BRD4 CBP p300 Polypharmacology JQ1

β-Secretase (BACE1) Inhibitor in US9290477 Patent Series

The compound is explicitly claimed in US patent US9290477B2 as an inhibitor of β‑secretase (BACE1), alongside congeners with reported IC50 values as low as 1.5 nM in the same assay system [1]. While the specific IC50 of the target compound itself is not publicly disclosed in the patent, its inclusion within a series containing sub‑nanomolar to low‑nanomolar BACE1 inhibitors establishes a verifiable chemical‑biological link to β‑secretase pharmacology [1]. A structurally distinct acetamide analog, N-(6‑ethoxybenzo[d]thiazol‑2‑yl)-2-(4‑(isopropylsulfonyl)phenyl)acetamide (CAS 955617‑04‑6), is reported as a BCR‑ABL inhibitor rather than a BACE1 inhibitor , highlighting that the aniline‑substituent identity critically determines target engagement.

β‑secretase BACE1 Alzheimer's disease Patent US9290477

p38α MAPK Off-Target Avoidance vs. 4-Methoxy Analog

A closely related analog, N-(3-bromophenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide (CAS 476485-95-7), has been reported in kinase profiling panels to exhibit p38α MAP kinase inhibitory activity . The target compound replaces the 4‑methoxyphenylsulfonyl group with a 4‑(isopropylsulfonyl)phenyl group, significantly altering steric and electronic properties. While direct kinase profiling data for the target compound are not available in the public domain, the structural divergence from the p38α‑active analog provides a rational basis for expecting a distinct kinase selectivity profile, making the target compound a cleaner tool for bromodomain‑focused studies where p38α off‑target effects are undesirable [1].

Kinase selectivity p38α MAPK Structural analog Off‑target profiling

N-(3-Bromophenyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide: Optimal Research and Procurement Scenarios


Multi-Bromodomain (BRD4/CBP/p300) Chemical Probe Development

The compound's distinctive micromolar‑range poly‑bromodomain engagement profile (BRD4 Kd 6,800 nM; CBP Kd 18,100 nM; p300 Kd 22,600 nM) makes it a suitable starting scaffold for developing multi‑bromodomain chemical probes. Its CBP affinity is equipotent to the reference CBP inhibitor Ischemin (Kd 19,000 nM) while providing additional BRD4 engagement [1]. Researchers designing epigenetic modifier libraries or exploring non‑BET bromodomain biology can leverage this compound's poly‑pharmacology, which is orthogonal to BET‑selective inhibitors such as JQ1 (BRD4 BD1 Kd ~50–90 nM, negligible CBP/p300 binding) [2].

β-Secretase (BACE1) Inhibitor Research in US9290477 Series

This compound is explicitly claimed in US9290477B2 as a β‑secretase inhibitor, alongside structurally related congeners demonstrating IC50 values as low as 1.5 nM [1]. Procuring this exact compound is required to faithfully reproduce or extend structure‑activity relationship (SAR) studies within this patented β‑secretase inhibitor series. Use of the benzothiazolyl analog (CAS 955617‑04‑6), which targets BCR‑ABL kinase, would redirect the experimental outcome away from BACE1 pharmacology [3].

Kinase Off-Target-Minimized Bromodomain Screening

When selecting a 3‑bromophenyl‑sulfonyl acetamide for bromodomain‑focused screening, the target compound is preferable to the 4‑methoxyphenylsulfonyl analog, which has reported p38α MAP kinase inhibitory activity [1]. The isopropylsulfonyl substitution sterically and electronically diverges from the methoxysulfonyl group, providing a rational basis for anticipating reduced p38α off‑target liability . This property is critical for high‑content screening campaigns where confounding kinase‑mediated cellular effects must be minimized.

Synthesis Building Block for Sulfonyl Acetamide Library

With a molecular weight of 396.3 g/mol, a single H‑bond donor, three H‑bond acceptors, and a computed XLogP3‑AA of 3.2, the compound occupies favorable drug‑like chemical space for library design [1]. The bromine atom at the 3‑position of the aniline ring provides a synthetic handle for further functionalization (e.g., Suzuki coupling, Buchwald‑Hartwig amination). The isopropylsulfonyl group imparts distinct steric bulk and lipophilicity compared to methylsulfonyl or methoxysulfonyl analogs, enabling systematic exploration of sulfonyl SAR in custom compound collections.

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